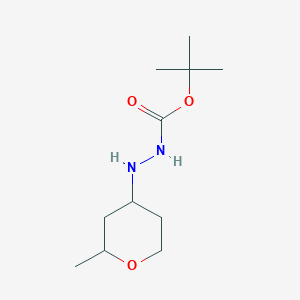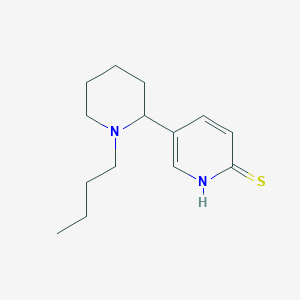
5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a piperidine ring fused to a pyridine ring with a thione group. This compound is part of the larger family of piperidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with 1-butylpiperidine under basic conditions to form the intermediate 5-(1-Butylpiperidin-2-yl)pyridine. This intermediate is then treated with sulfur to introduce the thione group, resulting in the final compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Butylpiperidin-2-yl)pyridine: Lacks the thione group, resulting in different reactivity and biological activity.
5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-one: Contains a carbonyl group instead of a thione, leading to distinct chemical properties.
1-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione: Similar structure but different substitution pattern on the piperidine ring.
Uniqueness
The presence of the thione group in 5-(1-Butylpiperidin-2-yl)pyridine-2(1H)-thione imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-(1-butylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C14H22N2S/c1-2-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11-12/h7-8,11,13H,2-6,9-10H2,1H3,(H,15,17) |
InChI Key |
QRHUSMKDWZNPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


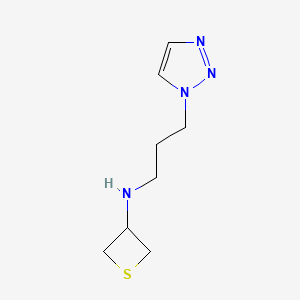
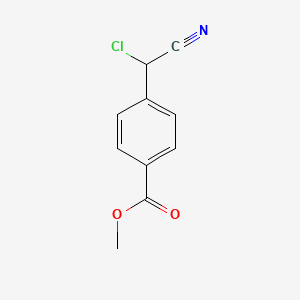
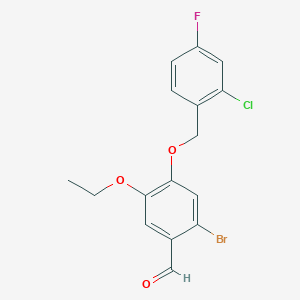
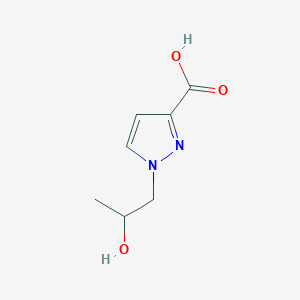
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
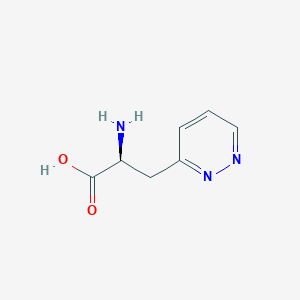
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
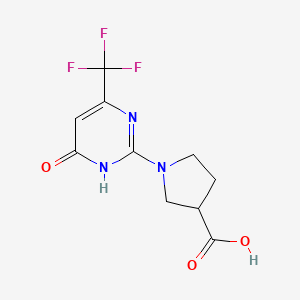
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

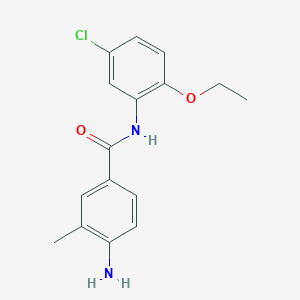
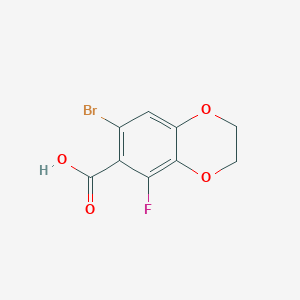
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)
